1-(Oxazol-2-yl)-7-phenylheptan-1-one 1-(Oxazol-2-yl)-7-phenylheptan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14572638
InChI: InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2
SMILES:
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

1-(Oxazol-2-yl)-7-phenylheptan-1-one

CAS No.:

Cat. No.: VC14572638

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxazol-2-yl)-7-phenylheptan-1-one -

Specification

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name 1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one
Standard InChI InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2
Standard InChI Key GWMQJJIAUUBGNE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Oxazol-2-yl)-7-phenylheptan-1-one (C17H21NO2; MW 271.35 g/mol) consists of:

  • A heptanoyl backbone (7-carbon chain) with a phenyl group at the terminal (ω) position.

  • An oxazol-2-yl group attached via a ketone moiety at the sn-1 position.

  • Substituent variability at the oxazole’s 5-position (e.g., methyl groups in derivatives like 1-(5-methyl-1,3-oxazol-2-yl)-7-phenylheptan-1-one) .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC17H21NO2PubChem CID 11991888
Molecular weight271.35 g/molPubChem computation
XLogP34.6XLogP3 computation
Hydrogen bond acceptors3PubChem
SMILESO=C(CCCCCCCc1ccccc1)c2noc(C)c2PubChem

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of α-ketoheterocycles like 1-(oxazol-2-yl)-7-phenylheptan-1-one typically involves:

  • Nitrile intermediate formation: 2-Hydroxy-7-phenylheptanenitrile is generated via nucleophilic substitution of 6-phenylhexan-1-ol .

  • Cyclization: Reaction with hydroxylamine derivatives (e.g., 2-amino-3-hydroxypyridine) under acidic conditions forms the oxazole ring .

  • Oxidation: The secondary alcohol is oxidized to a ketone using agents like Dess-Martin periodinane .

Critical Reaction Steps

  • Imidate formation: Ethanol and acetyl chloride generate an imidate intermediate, facilitating cyclization .

  • Solvent selection: Dry ethanol and chloroform ensure optimal yield by minimizing hydrolysis .

Structure-Activity Relationships (SAR)

Heterocyclic Scaffold Optimization

Studies on DAGLα inhibitors reveal that:

  • Oxazolo[4,5-b]pyridine scaffolds (e.g., LEI104) exhibit superior potency (pIC50 > 8) compared to benzoxazole or benzimidazole analogs .

  • Electron-withdrawing groups at the oxazole’s meta-position enhance electrophilicity of the ketone, promoting covalent interaction with catalytic serine residues .

Aliphatic Chain Effects

  • Chain length: Hexanoyl (C6) chains maximize DAGLα inhibition, while heptanoyl (C7) derivatives like 1-(oxazol-2-yl)-7-phenylheptan-1-one may exhibit reduced potency due to steric hindrance .

  • Phenyl substitution: Distal phenyl groups enhance hydrophobic interactions with DAGLα’s substrate-binding channel .

Table 2: Inhibitory Activity of Structural Analogs

CompoundDAGLα pIC50FAAH pKiSelectivity
LEI104 (C6 chain)8.29.1Low
Benzimidazole analog6.85.3High
1-(Oxazol-2-yl)-C7*N/AN/AN/A
*Predicted based on homologous series .

Pharmacokinetic Considerations

Lipophilicity and Bioavailability

  • High XLogP3 (4.6): Favors blood-brain barrier penetration but may limit aqueous solubility .

  • Oral bioavailability: Structural analogs demonstrate moderate bioavailability in preclinical models, attributed to esterase-resistant oxazole rings .

Future Directions

  • Selectivity optimization: Introducing bulky substituents at the oxazole’s 5-position (e.g., methyl groups) may reduce FAAH off-target activity .

  • In vivo validation: Testing 1-(oxazol-2-yl)-7-phenylheptan-1-one in models of neurodegeneration (e.g., Alzheimer’s disease) could clarify its therapeutic potential.

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